Chlorofluoroacetyl chloride
Overview
Description
Chlorofluoroacetyl chloride is an organic compound with the molecular formula C₂HCl₂FO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorofluoroacetyl chloride can be synthesized through several methods. One common method involves the reaction of chlorofluoroacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is distilled to obtain pure this compound .
Industrial Production Methods
In an industrial setting, this compound can be produced by the chlorination of fluoroacetyl chloride. This process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Chlorofluoroacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the electron-withdrawing chlorine and fluorine atoms, this compound is highly reactive towards nucleophiles. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: this compound reacts with water to form chlorofluoroacetic acid and hydrochloric acid.
Reduction: It can be reduced to chlorofluoroethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at low temperatures to control the reactivity.
Hydrolysis: This reaction is usually performed in an aqueous medium at room temperature.
Major Products Formed
Nucleophilic Substitution: Produces derivatives such as amides, esters, and thioesters.
Hydrolysis: Forms chlorofluoroacetic acid.
Reduction: Yields chlorofluoroethanol.
Scientific Research Applications
Chlorofluoroacetyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of chlorofluoroacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce the chlorofluoroacetyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
Fluoroacetyl chloride: Similar in structure but lacks the chlorine atom, making it less reactive.
Chloroacetyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.
Trifluoroacetyl chloride: Contains three fluorine atoms, making it more reactive and volatile compared to chlorofluoroacetyl chloride.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-chloro-2-fluoroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO/c3-1(5)2(4)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVRCWSIVAASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957317 | |
Record name | Chloro(fluoro)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-32-0 | |
Record name | 2-Chloro-2-fluoroacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, chlorofluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(fluoro)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-2-fluoroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions chlorofluoroacetyl chloride as a reactive intermediate. What is its significance in the metabolism of HCFC-131?
A1: this compound is a key reactive intermediate formed during the cytochrome P450-mediated oxidation of 1,1,2-trichloro-2-fluoroethane (HCFC-131) []. This reactive molecule can then interact with cellular components, specifically phosphatidylethanolamine, potentially leading to toxicity []. Understanding the formation and reactivity of this compound helps elucidate the metabolic pathway and potential toxic effects of HCFC-131.
Q2: The research highlights the regioselectivity of cytochrome P450 oxidation in metabolizing HCFC-131 and HCFC-141. Can you elaborate on this concept and its implications?
A2: Cytochrome P450 enzymes exhibit regioselectivity, meaning they preferentially oxidize specific sites within a molecule. In the case of HCFC-131 and 1,2-dichloro-1-fluoroethane (HCFC-141), both containing multiple potential oxidation sites, cytochrome P450 preferentially targets specific sites []. This regioselectivity is primarily influenced by electronic factors, as evidenced by comparing experimental oxidation ratios with calculated activation energies for hydrogen-atom abstraction from different sites []. This selectivity directly impacts the metabolic profile and potential toxicity of these compounds, as different metabolic products can exhibit varying toxicological properties.
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